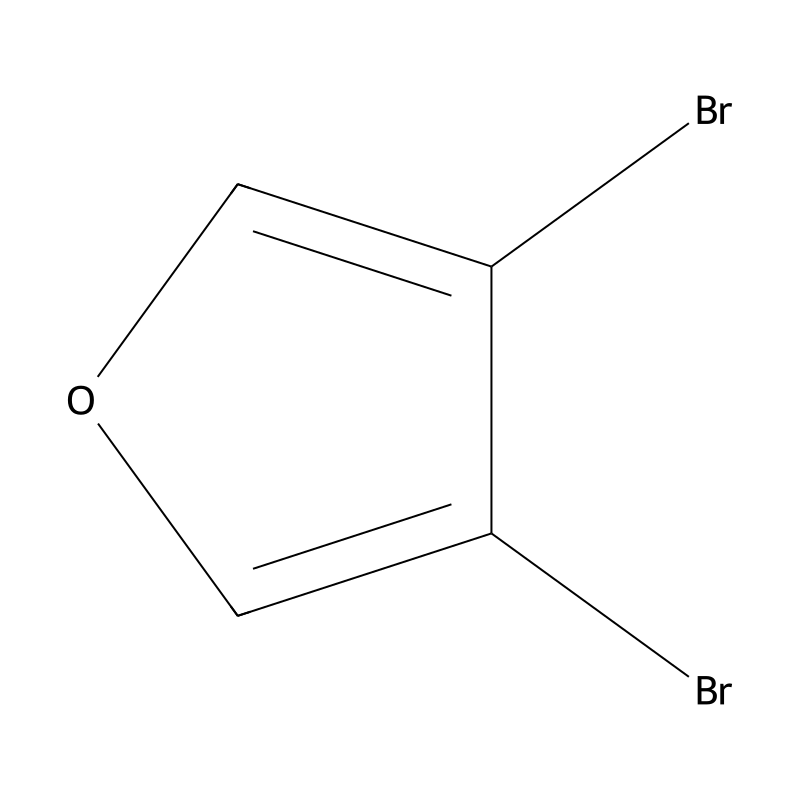3,4-Dibromofuran

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Organic Synthesis
The presence of two bromine atoms on the furan ring makes 3,4-Dibromofuran a valuable building block for organic synthesis. Bromine atoms can be readily substituted with other functional groups through various reactions, allowing researchers to create complex organic molecules with specific properties.
Studies have shown its utility in synthesizing various heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their ring structures. These heterocyclic compounds can have diverse applications in medicinal chemistry and materials science [1].
For example, a scientific publication describes the synthesis of novel furan derivatives using 3,4-Dibromofuran as a starting material. These derivatives hold potential for developing new pharmaceuticals [1].
Source
[1] Process for the Preparation of Substituted Fur derivados (Furan Derivatives). Retrieved from GlpBio:
3,4-Dibromofuran is a brominated derivative of furan, characterized by the molecular formula and a molar mass of 225.87 g/mol. This compound features two bromine atoms attached to the 3 and 4 positions of the furan ring, making it a valuable precursor in organic synthesis due to its reactivity and ability to undergo various chemical transformations. Its physical properties include a melting point of approximately 6°C and a boiling point of 166°C .
3,4-Dibromofuran exhibits significant reactivity, particularly in cycloaddition reactions. Notably, it can undergo Diels–Alder reactions with azo diesters, resulting in the formation of 3,5-dibromotetrahydropyridazin-4-ones through a novel rearrangement process . Additionally, it participates in reactions with primary and secondary amines to produce 3-bromotetronamides, showcasing its versatility as a building block for more complex molecules .
While specific biological activities of 3,4-dibromofuran are not extensively documented, compounds containing furan rings often exhibit various pharmacological properties. The presence of bromine atoms may enhance or modify these activities, potentially leading to applications in medicinal chemistry. Further studies are needed to elucidate any specific biological effects associated with this compound.
The synthesis of 3,4-dibromofuran can be achieved through several methods:
- Bromination of Furan: This method involves the direct bromination of furan using bromine or brominating agents.
- Oxidative Cyclodehydration: A more complex route includes the oxidative cyclodehydration of , yielding 3,4-dibromofuran in moderate yields .
- Reactions with Azo Compounds: The compound can also be synthesized via cycloaddition reactions involving azo diesters, which subsequently undergo rearrangements.
Interaction studies involving 3,4-dibromofuran primarily focus on its reactivity with various dienophiles and nucleophiles. For example, its reaction with azo diesters has been shown to yield complex products through Diels–Alder mechanisms followed by rearrangements . Such studies highlight its potential as a versatile reagent in synthetic organic chemistry.
Several compounds share structural similarities with 3,4-dibromofuran. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Furan | Aromatic heterocycle | Basic structure without halogen substitutions |
| 2-Bromofuran | Brominated furan | Bromine at position 2 only |
| 3-Bromo-2-methylfuran | Methylated furan | Methyl group at position 2 enhances reactivity |
| 5-Bromo-2-furancarboxylic acid | Carboxylic acid derivative | Contains a carboxylic acid group for further functionalization |
Uniqueness: The presence of two bromine atoms at the 3 and 4 positions distinguishes 3,4-dibromofuran from other furans and brominated derivatives. This dual substitution enhances its reactivity in cycloaddition reactions and allows for diverse synthetic pathways that may not be accessible with less substituted analogs.
XLogP3
GHS Hazard Statements
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








